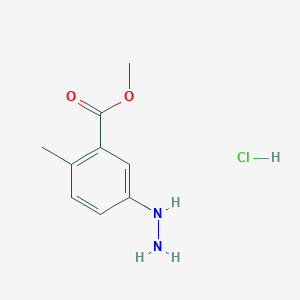

Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride

Description

Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is a benzoic acid derivative featuring a hydrazinyl substituent at the 5-position, a methyl ester at the carboxyl group, and a methyl group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to the reactivity of the hydrazine group, which enables its use as a precursor in synthesizing heterocyclic compounds such as tetrazoles, thiazolidinones, and azomethines . Its structure combines aromatic stability with functional groups amenable to further derivatization, making it valuable in drug discovery and material science.

Properties

Molecular Formula |

C9H13ClN2O2 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

methyl 5-hydrazinyl-2-methylbenzoate;hydrochloride |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6-3-4-7(11-10)5-8(6)9(12)13-2;/h3-5,11H,10H2,1-2H3;1H |

InChI Key |

JKKZZHZYIAACCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NN)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Methyl 2-methylbenzoate

The precursor methyl 2-methylbenzoate is typically synthesized by Fischer esterification of 2-methylbenzoic acid with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. For example, a patented method describes:

- Reacting 2-methylbenzoic acid and methanol in molar ratio approximately 1:1.4–1.6

- Adding p-toluenesulfonic acid catalyst (~15 wt% relative to acid)

- Heating at 95–105 °C for 2–3 hours, then at 75–90 °C for 1–2 hours

- Removing residual methanol and isolating methyl ester by distillation under reduced pressure

- Recycling methanol via rectification tower to improve efficiency and reduce waste

This method yields high-purity methyl esters with good yield and reproducibility.

Hydrazinyl Substitution on Aromatic Ring

The key step to introduce the hydrazinyl group at the 5-position involves nucleophilic substitution or hydrazinolysis of a suitable precursor. Literature reports the following approach:

- React methyl benzoate derivatives with hydrazine monohydrate in absolute ethanol

- Typical molar ratios: methyl ester (0.1 mol) to hydrazine monohydrate (0.15 mol)

- Reflux the mixture for 6 hours to allow substitution of the aromatic ring or hydrazinolysis of ester groups, depending on substrate

This reaction yields methyl 5-hydrazinyl-2-methylbenzoate as a free base, which is then isolated by filtration and washing with ethanol.

Formation of Hydrochloride Salt

To improve compound stability and facilitate handling, the free hydrazinyl compound is converted into its hydrochloride salt by treatment with hydrochloric acid:

- Dissolve the free base in an appropriate solvent (e.g., ethanol or ethereal solution)

- Add concentrated hydrochloric acid dropwise under cooling to precipitate the hydrochloride salt

- Filter, wash, and dry the crystalline hydrochloride salt

This step ensures enhanced purity, crystallinity, and improved physicochemical properties for downstream applications.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of azides or nitroso compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzoates or hydrazones.

Scientific Research Applications

Chemistry: Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of hydrazones and Schiff bases, which are important in coordination chemistry and catalysis.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its hydrazine group can be modified to create derivatives with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and polymers. Its reactivity makes it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their differences:

Physicochemical Properties

- Ortho-Toluidine HCl: Melts at ~230°C (decomposes), indicating higher thermal stability due to aromatic amine structure .

- Solubility: Hydrazine derivatives generally exhibit moderate solubility in polar solvents (e.g., ethanol, DMF), influenced by substituents like esters (enhancing solubility) or halogens (reducing it) .

Key Differentiators

- Reactivity: The methyl ester in Methyl 5-hydrazinyl-2-methylbenzoate HCl facilitates nucleophilic substitution, unlike free acid analogs (e.g., 2-hydrazinobenzoic acid HCl) .

- Steric and Electronic Effects : Bromine or methoxy substituents in analogs alter steric bulk and electronic density, impacting binding affinity in drug-receptor interactions .

- Yield and Scalability : Synthesis of 5-bromo-2-methylphenylhydrazine HCl achieves 30% yield industrially, whereas smaller-scale syntheses (e.g., ) report higher yields (74%) .

Biological Activity

Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride is a chemical compound notable for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

This compound has the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of approximately 180.20 g/mol. The compound is synthesized from methyl 5-nitro-2-methylbenzoate through a reduction process using hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The general reaction can be summarized as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It may inhibit specific enzymes involved in cancer cell proliferation, which is critical for developing new cancer therapies. The compound's hydrazine functional group allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects against various cancers.

Table 1: Anticancer Activity Data

| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | <10 | Enzyme inhibition | |

| Lung Cancer | <15 | DNA interaction | |

| Leukemia | <5 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential cellular processes.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 15 µg/mL |

Case Studies

Several studies have explored the biological activity of this compound in preclinical settings:

- Breast Cancer Study : A study evaluated the compound's efficacy in inhibiting the growth of breast cancer cells. Results indicated a significant reduction in cell viability at concentrations below 10 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound effectively inhibited bacterial growth at concentrations as low as 12 µg/mL, highlighting its potential use as an antimicrobial agent.

- Mechanistic Studies : Further investigations revealed that the compound interacts with DNA, leading to apoptosis in cancer cells. This mechanism was confirmed through flow cytometry assays that demonstrated increased annexin V staining in treated cells.

Q & A

Q. How can researchers validate target engagement in cellular assays?

- Methodological Answer : Use:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets.

- Competitive Binding Assays : Co-incubate with known inhibitors (e.g., ATP analogs for kinase targets).

- CRISPR Knockout Models : Confirm activity loss in target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.